Cas no 21848-62-4 ((6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline)
![(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline structure](https://nl.kuujia.com/scimg/cas/21848-62-4x500.png)
21848-62-4 structure
Productnaam:(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline Chemische en fysische eigenschappen
Naam en identificatie
-
- (6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
- (+)-norglausine
- (-)-norglaucine
- O,O-Dimethyllaurelliptine
- Norglaucine
- d-N-Norglaucine
- (+)-norglaucine
- AC1L1KCV
- N-demethyl glaucine
- 1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
- Laurelliptine, O,O'-dimethyl-
- (+)-N-Norglaucine
- 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-, (S)-
- Norglaucin
- (+)-norglausine; (-)-norglaucine; O,O-Dimethyllaurelliptine; Norglaucine; d-N-Norglaucine; (+)-norglaucine; norglaucine; AC1L1KCV; N-demethyl glaucine; 1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline; Laurelliptine, O,O'-dimethyl-; (+)-N-Norglaucine; 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-, (S)-; Norglaucin;
- MZSUVQFIWWXTFR-AWEZNQCLSA-N
- 21848-62-4
- (6aS)-1, 2, 9, 10-tetramethoxy-5, 6, 6a, 7-tetrahydro-4H-dibenzo[de, g]quinoline
- HY-N9339
- DTXSID00176254
- AKOS040763720
- Laurelliptine, O,O'-dimethyl- (7CI)
- CS-0159482
- 1,2,9,10-Tetramethoxy-6a-alpha-noraporphine
- CHEBI:181571
- 6a-alpha-NORAPORPHINE, 1,2,9,10-TETRAMETHOXY-
- DA-76264
-
- Inchi: InChI=1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3/t14-/m0/s1
- InChI-sleutel: MZSUVQFIWWXTFR-AWEZNQCLSA-N
- LACHT: COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC
Berekende eigenschappen
- Exacte massa: 341.16279
- Monoisotopische massa: 341.16270821g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 461
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 49Ų
Experimentele eigenschappen
- Dichtheid: 1.2064 (rough estimate)
- Kookpunt: 477.03°C (rough estimate)
- Brekindex: 1.5614 (estimate)
- PSA: 48.95
(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6849-5 mg |
Norglaucine |
21848-62-4 | 98% | 5mg |
¥ 5,320 | 2023-07-10 | |
TargetMol Chemicals | TN6849-1 ml * 10 mm |
Norglaucine |
21848-62-4 | 1 ml * 10 mm |
¥ 5420 | 2024-07-19 | ||
TargetMol Chemicals | TN6849-1 mL * 10 mM (in DMSO) |
Norglaucine |
21848-62-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5420 | 2023-09-15 | |
TargetMol Chemicals | TN6849-5mg |
Norglaucine |
21848-62-4 | 5mg |
¥ 5320 | 2024-07-19 |
(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline Gerelateerde literatuur
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K. W. Bentley Nat. Prod. Rep. 1988 5 265
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L. Crombie,V. Gold,B. Capon,C. W. Rees,E. F. Caldin,D. J. Millen,R. F. M. White,C. J. Timmons,E. S. Waight,R. H. Thomson,R. McCrindle,K. H. Overton,R. M. Acheson,K. W. Bentley,J. S. Whitehurst,D. J. Manners,R. C. Sheppard Annu. Rep. Prog. Chem. 1963 60 245
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3. Microbial transformations of glaucinePatrick J. Davis,Daniel Wiese,John P. Rosazza J. Chem. Soc. Perkin Trans. 1 1977 1
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E. J. Forbes J. Chem. Soc. 1956 513
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5. Index pages
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Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:21848-62-4)Norglaucine

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek